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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Acoziborole (formerly SCYX-7158) is a novel, single-dose, oral oxaborole derivative

developed for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping

sickness. This technical guide provides a comprehensive overview of the preclinical toxicology

studies conducted on Acoziborole. The preclinical safety assessment, encompassing a battery

of in vitro and in vivo studies, has demonstrated a favorable safety profile for Acoziborole,

supporting its progression into clinical trials. Key findings indicate that the compound is not

genotoxic and shows no adverse effects on reproductive function or embryo-fetal development

at therapeutic doses. The No-Observed-Adverse-Effect Levels (NOAELs) have been

established in repeat-dose toxicity studies in both rodent and non-rodent species. This

document summarizes the available quantitative data, details the experimental methodologies

of key studies, and provides visualizations of the toxicological assessment workflow.

Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted in rats and dogs to evaluate the potential adverse

effects of Acoziborole following daily administration over 28 days. These studies are crucial for

identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level

(NOAEL).
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28-Day Oral Toxicity Study in Rats and Dogs:

Species: Sprague-Dawley rats and Beagle dogs.

Administration: Oral gavage, once daily for 28 consecutive days.

Dose Groups: Multiple dose levels, including a vehicle control group, were used to establish

a dose-response relationship.

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical

chemistry, urinalysis, and full histopathological examination of tissues.

Toxicokinetics: Plasma concentrations of Acoziborole were measured at various time points

to determine the systemic exposure.

Summary of Findings
The primary dose-limiting toxicity observed in rats was a reduction in food consumption,

leading to anorexia and subsequent weight loss and dehydration, particularly in females[1]. In

the 28-day studies, the NOAEL was established for both species.

Study Species

NOAEL (No-

Observed-Adverse-

Effect Level)

Key Findings at

Higher Doses

28-Day Oral Toxicity Rat 15 mg/kg/day[1]

Reduced food

consumption,

anorexia, weight loss,

dehydration[1].

28-Day Oral Toxicity Dog 15 mg/kg/day[2]
Not specified in

available documents.

Safety Pharmacology
A core battery of safety pharmacology studies was conducted to assess the potential effects of

Acoziborole on vital physiological functions, including the cardiovascular, respiratory, and
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central nervous systems. These studies are essential for predicting potential acute adverse

effects in humans.

Experimental Protocols
Cardiovascular System (hERG Assay and in vivo Dog Telemetry): The potential for QT

interval prolongation was assessed in vitro using the hERG assay. In vivo cardiovascular

effects (blood pressure, heart rate, and ECG) were evaluated in conscious, telemetered

dogs.

Respiratory System (Rat): Respiratory function was monitored in rats following

administration of Acoziborole.

Central Nervous System (Rat): A functional observational battery (FOB) was conducted in

rats to evaluate potential effects on behavior, coordination, and other neurological functions.

Summary of Findings
Acoziborole demonstrated a clean profile in the safety pharmacology core battery.

Study System Key Finding

hERG Assay Cardiovascular
IC50 > 100 μM (indicating a

low risk of QT prolongation)[1].

In vivo Dog Telemetry Cardiovascular

No significant adverse effects

reported in available

summaries.

Respiratory Study Respiratory

No significant adverse effects

reported in available

summaries.

Functional Observational

Battery
Central Nervous System

No significant adverse effects

reported in available

summaries.
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A standard battery of in vitro and in vivo genotoxicity assays was performed to assess the

potential of Acoziborole to induce gene mutations or chromosomal damage.

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test): This in vitro assay evaluates the potential of

a substance to induce gene mutations in several strains of Salmonella typhimurium and

Escherichia coli, with and without metabolic activation.

In Vivo Micronucleus Test: This in vivo assay assesses the potential for chromosomal

damage by measuring the formation of micronuclei in the erythrocytes of treated rodents

(typically rats or mice).

Summary of Findings
Acoziborole was found to be non-genotoxic in the standard battery of assays.

Assay Result

Ames Test Negative[1]

In Vivo Micronucleus Test Negative[1]

Reproductive and Developmental Toxicology
A comprehensive set of studies was conducted to evaluate the potential effects of Acoziborole
on fertility, reproductive function, and embryonic and fetal development.

Experimental Protocols
Fertility and Early Embryonic Development Study: This study assesses the effects of

Acoziborole on male and female fertility, including mating performance, and early embryonic

development up to implantation.

Embryo-Fetal Development Studies: These studies were conducted in two species (rat and

rabbit) to evaluate the potential for Acoziborole to induce adverse effects on the developing

fetus during the period of organogenesis.
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Placental Transfer Study: A study using radiolabeled Acoziborole was conducted to

determine if the drug and/or its metabolites cross the placenta.

Summary of Findings
Acoziborole did not show any adverse effects on fertility, reproductive performance, or

embryo-fetal development at the doses tested. Radiolabeled drug-related material was shown

to cross the placenta[1].

Study Species

NOAEL (No-

Observed-Adverse-

Effect Level)

Key Findings

Fertility and

Reproductive

Performance

Rat 25 mg/kg/day[1]

No adverse effects on

male or female fertility

or reproductive

performance[1].

Maternal and Embryo-

Fetal Development
Rat and Rabbit 15 mg/kg/day[1]

No teratogenic effects

or adverse effects on

embryo-fetal

development were

observed[1].

Other Toxicological Assessments
Acute Toxicity
The maximum tolerated dose (MTD) was determined in rats for single and 7-day oral

administration.

Study Species
MTD (Maximum Tolerated

Dose)

Single Dose Rat 200 mg/kg[1]

7-Day Repeat Dose Rat 50 mg/kg/day[1]
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In Vitro Cytotoxicity
In vitro studies on mammalian cells were conducted to assess the general cytotoxicity of

Acoziborole.

Assay Cell Line Result

Cell Proliferation Assay L929 mouse cell line

No significant inhibition of cell

proliferation at concentrations

up to 50 μg/mL[3].

Mechanism of Action
Acoziborole's primary mechanism of action is the inhibition of the proteasome in the

Trypanosoma brucei parasite. The proteasome is a critical enzyme complex responsible for the

degradation of damaged or unneeded proteins. By inhibiting this pathway, Acoziborole
disrupts essential cellular processes, leading to parasite death.
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Caption: Mechanism of action of Acoziborole in Trypanosoma brucei.

Experimental Workflows
The preclinical toxicological evaluation of Acoziborole followed a standard workflow designed

to meet regulatory requirements for new drug candidates.
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Preclinical Toxicology Workflow for Acoziborole
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Caption: Standard preclinical toxicology assessment workflow.
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Conclusion
The comprehensive preclinical toxicology program for Acoziborole has established a favorable

safety profile. The compound is non-genotoxic and demonstrates no adverse effects on

reproductive function or embryo-fetal development in non-clinical studies. The identified

NOAELs in repeat-dose toxicity studies in both rodents and non-rodents have provided a solid

foundation for the safe conduct of clinical trials. The data summarized in this guide supports the

continued development of Acoziborole as a promising new treatment for Human African

Trypanosomiasis. Further details on the experimental protocols and full quantitative data may

be available in regulatory submission documents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dndi.org [dndi.org]

2. accessdata.fda.gov [accessdata.fda.gov]

3. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Preclinical Toxicology of Acoziborole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605153#preclinical-toxicology-studies-of-acoziborole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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